N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridin-2-yl-substituted pyrazole core linked to a propane sulfonamide group via an ethyl chain. The pyridine and pyrazole moieties contribute to its aromatic and hydrogen-bonding capabilities, which may enhance binding affinity in biological systems.
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-2-11-20(18,19)15-8-10-17-9-6-13(16-17)12-5-3-4-7-14-12/h3-7,9,15H,2,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXOFXHPYQWFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s primary target, the mode of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide remains unclear. The compound may interact with its target(s) through a variety of mechanisms, potentially altering the target’s function and leading to downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Depending on its primary target, the compound could potentially influence a variety of cellular processes.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s primary target and mode of action.
Biological Activity
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridine ring and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives, including sulfonamides, exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole-4-sulfonamide derivatives showed antiproliferative effects against U937 cells, with some compounds exhibiting IC50 values in the low micromolar range. These compounds were noted for their ability to inhibit cell proliferation without causing cytotoxicity at certain concentrations .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For example, studies have reported that certain pyrazole derivatives possess antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani .
Enzyme Inhibition
The compound's activity as an inhibitor of carbonic anhydrases (CAs) has been investigated. Carbonic anhydrases play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy. Some related compounds have demonstrated potent inhibition against human isoforms hCA I and hCA II, suggesting that this compound may exhibit similar properties .
Study 1: Antiproliferative Effects
A recent study focused on the synthesis and characterization of new pyrazole-sulfonamide derivatives. The findings revealed that these derivatives had varying degrees of antiproliferative activity against cancer cell lines, with some showing promising results comparable to established chemotherapeutic agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 5.0 | U937 |
| B | 10.0 | HeLa |
| C | 15.0 | MCF7 |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives. The study found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.
| Compound | Zone of Inhibition (mm) | Organism |
|---|---|---|
| D | 20 | S. aureus |
| E | 25 | C. albicans |
| F | 30 | E. coli |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide to three related sulfonamide and heterocyclic derivatives described in the literature.
Structural and Functional Group Comparisons
Key Observations :
- Pyridine vs. Pyrimidine Substitution: The presence of pyridin-2-yl in the target compound and contrasts with pyrimidin-2-yl in and trifluoromethylpyridin-3-yl in .
- Sulfonamide vs. Carboxamide : The propane sulfonamide group in the target compound differs from the benzene sulfonamide in and carboxamide in . Sulfonamides generally exhibit stronger acidity (pKa ~1–2) compared to carboxamides (pKa ~5), influencing solubility and binding interactions .
- Linker Variations: The ethyl linker in the target compound contrasts with hydrazinyl () and methylene () bridges.
Pharmacological Implications
- Target Compound : The propane sulfonamide may enhance metabolic stability compared to benzene sulfonamides () due to reduced aromatic oxidation susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
